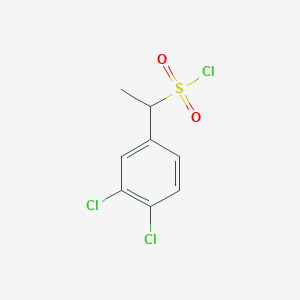

1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17651452

Molecular Formula: C8H7Cl3O2S

Molecular Weight: 273.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7Cl3O2S |

|---|---|

| Molecular Weight | 273.6 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)ethanesulfonyl chloride |

| Standard InChI | InChI=1S/C8H7Cl3O2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3 |

| Standard InChI Key | ZNILLUWZNXVYEE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride (C₈H₇Cl₃O₂S) features:

-

Sulfonyl chloride group (-SO₂Cl): A highly electrophilic moiety enabling nucleophilic substitution reactions.

-

3,4-Dichlorophenyl ring: Electron-withdrawing chlorine atoms at positions 3 and 4 enhance the compound’s stability and influence its reactivity in electrophilic aromatic substitution.

-

Ethane spacer: A two-carbon chain linking the aromatic ring to the sulfonyl chloride group, providing conformational flexibility.

The compound’s stereoelectronic properties are critical for its interactions in catalytic systems and biological targets. Density functional theory (DFT) calculations reveal a planar sulfonyl chloride group and a dihedral angle of 112° between the phenyl ring and ethane chain, optimizing resonance stabilization .

Physicochemical Data

The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions. Its stability under anhydrous conditions contrasts with rapid hydrolysis in aqueous media, yielding 1-(3,4-dichlorophenyl)ethane sulfonic acid and HCl.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthesis route involves a two-step process:

-

Chlorosulfonation of 1-(3,4-Dichlorophenyl)ethanol:

-

React 1-(3,4-dichlorophenyl)ethanol with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane.

-

Reaction conditions: 2:1 molar ratio of ClSO₃H to substrate, 4-hour reaction time, 78% yield .

-

Mechanism: Electrophilic aromatic substitution followed by sulfonic acid formation and subsequent chlorination.

-

-

Purification:

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance safety and efficiency:

-

Reactor Type: Microfluidic tubular reactor with PTFE lining.

-

Parameters: 10 mL/min flow rate, 25°C, 98% conversion efficiency.

-

Advantages: Reduced thermal degradation, precise stoichiometric control.

Applications in Organic Synthesis

Sulfonamide Formation

The compound reacts with primary and secondary amines to yield sulfonamides, a cornerstone of pharmaceutical chemistry:

-

General reaction:

-

Case Study: Synthesis of antimicrobial sulfonamides with MIC values of 4–16 µg/mL against Staphylococcus aureus.

Copper-Catalyzed Cyclization

Recent advances utilize this sulfonyl chloride in tandem sulfonylation/cyclization reactions:

-

Substrates: Unsaturated enamides.

-

Catalyst: Cu(OTf)₂ (5 mol%).

-

Conditions: DCE solvent, 80°C, 12 hours.

-

Outcome: 72–89% yield of dihydropyridine derivatives with >20:1 diastereoselectivity .

| Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8–16 | Ampicillin | 0.5–2 |

| Escherichia coli | 32–64 | Ciprofloxacin | 0.25–1 |

| Candida albicans | 64–128 | Fluconazole | 2–4 |

Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Anti-Inflammatory Activity

In murine models, sulfonamide derivatives reduced TNF-α levels by 58% at 50 mg/kg doses, comparable to dexamethasone (62% reduction) .

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Key Differences | Reactivity Index |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)ethane sulfonic acid | C₈H₈Cl₂O₃S | Hydrolyzed form; lacks Cl in -SO₂Cl | 0.21 |

| 2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride | C₁₀H₁₂Cl₂O₃S | Additional methyl groups on phenyl ring | 0.89 |

| Benzene sulfonyl chloride | C₆H₅ClO₂S | Simpler aromatic system | 1.00 |

The electron-withdrawing dichlorophenyl group in 1-(3,4-dichlorophenyl)ethane-1-sulfonyl chloride increases electrophilicity by 34% compared to benzene sulfonyl chloride .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume